molecular formula C12H8F2N8O2S2 B14145555 2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) CAS No. 166524-74-9

2,2'-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine)

Cat. No.: B14145555
CAS No.: 166524-74-9
M. Wt: 398.4 g/mol
InChI Key: GPLNTMXPTRLWIE-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to achieve efficient synthesis .

Chemical Reactions Analysis

2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like DTT, and nucleophiles like amines or thiols . Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where disulfide bonds play a crucial role.

    Industry: It is used in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) involves its interaction with molecular targets through its disulfide bond and functional groups. The disulfide bond can undergo redox reactions, influencing the redox state of biological systems. The fluorine and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, affecting the compound’s binding affinity to its targets .

Comparison with Similar Compounds

2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) can be compared with similar compounds such as:

The uniqueness of 2,2’-Dithiobis(8-fluoro-5-methoxy[1,2,4]triazolo[1,5-c]pyrimidine) lies in its specific combination of fluorine, methoxy, and disulfide functionalities, which confer distinct chemical and biological properties .

Properties

CAS No.

166524-74-9

Molecular Formula

C12H8F2N8O2S2

Molecular Weight

398.4 g/mol

IUPAC Name

8-fluoro-2-[(8-fluoro-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidin-2-yl)disulfanyl]-5-methoxy-[1,2,4]triazolo[1,5-c]pyrimidine

InChI

InChI=1S/C12H8F2N8O2S2/c1-23-11-15-3-5(13)7-17-9(19-21(7)11)25-26-10-18-8-6(14)4-16-12(24-2)22(8)20-10/h3-4H,1-2H3

InChI Key

GPLNTMXPTRLWIE-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C2=NC(=NN21)SSC3=NN4C(=N3)C(=CN=C4OC)F)F

Origin of Product

United States

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